molecular formula C15H10Cl2O B2884749 2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene CAS No. 1260807-80-4

2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene

Cat. No.: B2884749
CAS No.: 1260807-80-4
M. Wt: 277.14
InChI Key: MQVYHTSEIADBTL-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene is a halogenated aromatic compound characterized by a dichlorobenzene core substituted with a phenoxymethyl group bearing an ethynyl moiety at the 3-position.

Properties

IUPAC Name

2,4-dichloro-1-[(3-ethynylphenoxy)methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O/c1-2-11-4-3-5-14(8-11)18-10-12-6-7-13(16)9-15(12)17/h1,3-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVYHTSEIADBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Halogenation: Introduction of chlorine atoms to the benzene ring.

    Alkyne Addition: Addition of an ethynyl group to the phenoxymethyl moiety.

    Coupling Reactions: Coupling of the phenoxymethyl group to the benzene ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, Friedel-Crafts alkylation, and palladium-catalyzed coupling reactions are commonly employed.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene can undergo various chemical reactions, including:

    Oxidation: Conversion of the ethynyl group to a carboxyl group.

    Reduction: Reduction of the ethynyl group to an ethyl group.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of ethyl-substituted benzene derivatives.

    Substitution: Formation of hydroxyl or amino-substituted benzene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene involves its interaction with specific molecular targets. The ethynyl group can participate in reactions with nucleophiles, while the chlorine atoms can undergo substitution reactions. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Compounds for Comparison

Compound Name CAS RN Molecular Formula Molecular Weight Substituent Groups Key Applications/Properties References
2,4-Dichloro-1-[(methylsulfonyl)methyl]benzene 20018-03-5 C₈H₈Cl₂O₂S 239.12 Methylsulfonylmethyl Intermediate; potential sulfonamide drugs
Nitrofen (2,4-Dichloro-1-(4-nitrophenoxy)benzene) 1836-75-5 C₁₂H₇Cl₂NO₃ 284.09 4-Nitrophenoxy Herbicide; metabolite studies
Chlomethoxyfen (2,4-Dichloro-1-(3-methoxy-4-nitrophenoxy)benzene) N/A C₁₃H₉Cl₂NO₄ 330.13 3-Methoxy-4-nitrophenoxy Herbicide; specialty chemical
2,4-Dichloro-1-(4-chloro-2-methoxyphenoxy)benzene (Triclosan methyl ether) 4640-01-1 C₁₃H₉Cl₃O₂ 311.57 4-Chloro-2-methoxyphenoxy Antimicrobial agent
2,4-Dichloro-1-(2-iodophenoxy)benzene 175136-78-4 C₁₂H₇Cl₂IO 364.99 2-Iodophenoxy Halogenated intermediate; radiopharma
(S)-2,4-Dichloro-1-(1,2-dichloroethyl)benzene N/A C₈H₅Cl₄ 245.94 1,2-Dichloroethyl Pharmaceutical intermediate (Luliconazole)

Substituent Effects and Reactivity

  • Electron-Withdrawing Groups: Nitrofen (4-nitrophenoxy) and Chlomethoxyfen (3-methoxy-4-nitrophenoxy) exhibit strong electron-withdrawing effects, enhancing electrophilic substitution reactivity. This property is exploited in herbicide formulations .
  • Halogen Diversity: The iodine substituent in 2,4-Dichloro-1-(2-iodophenoxy)benzene enables participation in halogen-bonding interactions, useful in crystal engineering or radiopharmaceuticals .
  • Ethynyl Functionality: The ethynyl group in the target compound offers a handle for Sonogashira or Huisgen cycloaddition reactions, distinguishing it from analogs with inert substituents .

Physicochemical Properties

  • Molecular Weight : Heavier compounds (e.g., iodinated derivatives) exhibit higher molecular weights, influencing solubility and bioavailability .
  • Melting Points : Methylsulfonyl derivatives (e.g., 2,4-Dichloro-1-[(methylsulfonyl)methyl]benzene) likely have higher melting points due to polar substituents, though exact data are unavailable .

Biological Activity

2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₈H₄Cl₂
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-parasitic and anti-cancer research.

Antiparasitic Activity

In a study evaluating the anthelmintic potential of related compounds, it was found that derivatives similar to this compound displayed significant effects against the nematode Caenorhabditis elegans. The thrashing assay revealed that certain compounds reduced mobility significantly, suggesting potential as antiparasitic agents. For instance, compounds with structural similarities demonstrated a reduction in thrashing rates by up to 80% at concentrations of 1 mM after a short exposure period .

Antitumor Activity

The compound's structural analogs have shown promise in cancer research. Dibenzo[b,e]oxepin derivatives, which share a similar scaffold, have been linked to cytotoxic activities against various cancer cell lines. Notably, chaetone II exhibited significant antitumor effects against gastric cancer cells (BGC823), indicating that structural modifications around the dichlorobenzene core may enhance biological efficacy .

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest:

  • Inhibition of Cellular Mobility : The compound appears to disrupt normal cellular functions in parasites by affecting motility and possibly metabolic pathways.
  • Cytotoxic Effects on Cancer Cells : The presence of chlorine atoms in the structure may enhance the reactivity towards biomolecules within cancer cells, leading to apoptosis.

Study on Anthelmintic Efficacy

A recent study utilized C. elegans as a model organism to test the efficacy of various synthesized derivatives. The results indicated that specific analogs significantly impaired mobility at low concentrations (30 µM to 1.5 mM), supporting their potential as new anthelmintic agents .

CompoundConcentration (mM)Thrashing Rate Reduction (%)
Compound 1a1.080%
Doxepin1.060%

Cancer Cell Line Studies

In vitro studies on cancer cell lines have shown that compounds structurally related to this compound exhibit significant cytotoxicity. For example, chaetones demonstrated IC₅₀ values indicating effective inhibition of cell proliferation in gastric cancer models .

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